molecular formula C22H28ClN3O B2373929 N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 301194-37-6

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2373929
CAS No.: 301194-37-6
M. Wt: 385.94
InChI Key: DBTOBDPGELMOFW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process:

    Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then functionalized with the 3-chlorophenyl group through nucleophilic substitution reactions, often using 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride to yield the target compound. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Yields oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Produces reduced derivatives, often resulting in the removal of halogen atoms.

    Substitution: Leads to the formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound to study the structure-activity relationships of piperazine derivatives.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating their activity.

    Pathways Involved: It affects signaling pathways related to neurotransmission, potentially influencing the release and uptake of neurotransmitters.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: can be compared with other piperazine derivatives:

    Similar Compounds: Compounds such as and share structural similarities.

    Uniqueness: The unique substitution pattern on the piperazine ring and the presence of the butylphenyl and chlorophenyl groups confer distinct pharmacological properties, making it a valuable compound for research.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O/c1-2-3-5-18-8-10-20(11-9-18)24-22(27)17-25-12-14-26(15-13-25)21-7-4-6-19(23)16-21/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTOBDPGELMOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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